Moderate Lipophilicity (XLogP 2.7) Balances Membrane Permeability with Aqueous Compatibility vs. 4-Nitroacetophenone (XLogP 1.5) and 4-Nitrochalcone (XLogP ~3.0)
The target compound exhibits a computed XLogP3-AA of 2.7, which is 1.2 log units higher than 4-nitroacetophenone (CAS 100-19-6, XLogP 1.5) and approximately 0.3 log units lower than the estimated XLogP of 4-nitrochalcone (~3.0) [1]. This moderate lipophilicity positions the compound in a range that balances passive membrane permeability with sufficient aqueous solubility for biochemical assay conditions, unlike the more polar 4-nitroacetophenone (which may limit membrane partitioning) or the more lipophilic chalcone analogs (which risk aggregation and non-specific binding) [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 4-Nitroacetophenone: XLogP = 1.5; 4-Nitrochalcone: XLogP ~3.0 (estimated) |
| Quantified Difference | ΔXLogP = +1.2 vs. 4-nitroacetophenone; ΔXLogP ≈ -0.3 vs. 4-nitrochalcone |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Procurement for cell-based assays or in vivo studies requires compounds within an optimal lipophilicity window (XLogP 1–3); the target compound's value of 2.7 falls within this range, whereas 4-nitroacetophenone may be too polar and 4-nitrochalcone may approach the upper limit where solubility and non-specific binding become problematic.
- [1] PubChem. (2026). Computed XLogP3-AA values for CID 71422371 (target), CID 7470 (4-nitroacetophenone), and CID 5353923 (4-nitrochalcone). National Center for Biotechnology Information. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Class-level principle: optimal XLogP range for permeability and solubility). View Source
